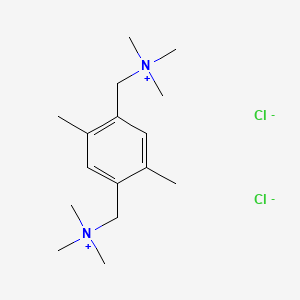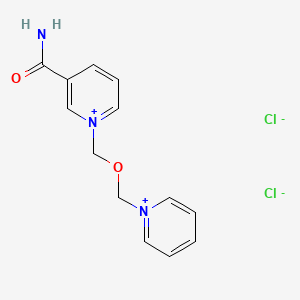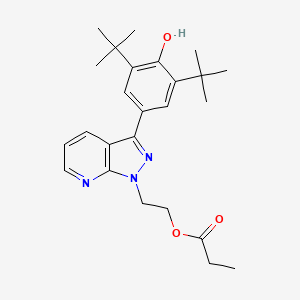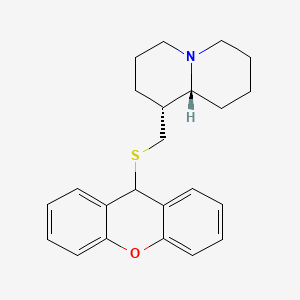
Dichloropyruvic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloropyruvic acid is an organic compound with the molecular formula C3H2Cl2O3 It is a derivative of pyruvic acid, where two hydrogen atoms are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: Dichloropyruvic acid can be synthesized through the chlorination of pyruvic acid. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale chlorination processes, similar to those used in the synthesis of other chlorinated organic compounds. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: Dichloropyruvic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: Reduction reactions can convert it back to pyruvic acid or other derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Dichloroacetic acid.
Reduction: Pyruvic acid or other reduced derivatives.
Substitution: Various substituted pyruvic acid derivatives depending on the nucleophile used.
科学的研究の応用
Dichloropyruvic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studies have explored its effects on metabolic pathways, particularly those involving pyruvate metabolism.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in modulating metabolic disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of dichloropyruvic acid involves its interaction with metabolic pathways, particularly those related to pyruvate metabolism. It can inhibit certain enzymes, such as pyruvate dehydrogenase kinase, thereby affecting the conversion of pyruvate to acetyl-CoA. This inhibition can alter cellular energy production and metabolic flux.
類似化合物との比較
Pyruvic Acid: The parent compound, which lacks the chlorine atoms.
Dichloroacetic Acid: A related compound where the carboxyl group is directly attached to the chlorinated carbon atoms.
Monochloropyruvic Acid: A derivative with only one chlorine atom substituted.
Uniqueness: Dichloropyruvic acid is unique due to the presence of two chlorine atoms, which significantly alters its chemical reactivity and biological activity compared to its non-chlorinated and mono-chlorinated counterparts. This makes it a valuable compound for studying the effects of halogenation on organic molecules and their interactions in biological systems.
特性
IUPAC Name |
3,3-dichloro-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBEQSPVFKBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237465 |
Source


|
| Record name | Propanoic acid, 3,3-dichloro-2-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-58-5 |
Source


|
| Record name | Pyruvic acid, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088982585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3,3-dichloro-2-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)







